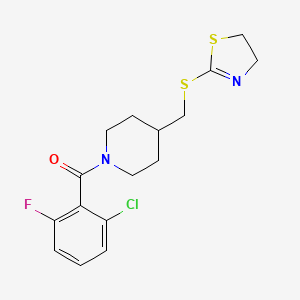

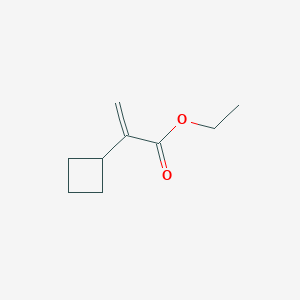

![molecular formula C23H23N3O5S2 B2408945 2-[3-(3,5-ジメトキシフェニル)-1,2,4-オキサジアゾール-5-イル]-N-(4-エチルフェニル)-N-メチルチオフェン-3-スルホンアミド CAS No. 1105242-81-6](/img/structure/B2408945.png)

2-[3-(3,5-ジメトキシフェニル)-1,2,4-オキサジアゾール-5-イル]-N-(4-エチルフェニル)-N-メチルチオフェン-3-スルホンアミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-ethylphenyl)-N-methylthiophene-3-sulfonamide is a useful research compound. Its molecular formula is C23H23N3O5S2 and its molecular weight is 485.57. The purity is usually 95%.

BenchChem offers high-quality 2-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-ethylphenyl)-N-methylthiophene-3-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-ethylphenyl)-N-methylthiophene-3-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

色素増感型太陽電池(DSSCs)

この化合物は、DSSCs用の光増感剤として研究されています。これらの太陽電池は、有機色素を使用して太陽光を吸収し、電気を発生させます。この化合物から誘導された金属フリー有機色素(特に、24-SCおよび34-SC)は、有望な結果を示しています。 これらの色素は、全太陽光照射下で0.78の全体変換効率を示します 。これらの色素の最高被占軌道(HOMO)と最低空軌道(LUMO)の幾何学およびエネルギーは、その性能に重要な役割を果たしています。

合成中間体

この化合物のユニークな構造は、それを貴重な合成中間体にするものです。研究者は、この化合物を他の複雑な分子の合成に使用しています。たとえば:

- 5,7-ジメトキシ-3-メチルインダゾール: 2-[3-(3,5-ジメトキシフェニル)-1,2,4-オキサジアゾール-5-イル]-N-(4-エチルフェニル)-N-メチルチオフェン-3-スルホンアミドから出発して、この中間体は、このインダゾール誘導体に転換できます .

抗腫瘍活性およびROS媒介アポトーシス

関連するカルコン誘導体である(E)-3-(3,5-ジメトキシフェニル)-1-(2-メトキシフェニル)プロプ-2-エン-1-オン (DPP23)は、その抗腫瘍特性について研究されています。このカルコン誘導体は、活性酸素種(ROS)の生成を通じて、癌細胞においてアポトーシスを誘導します。 この化合物によるROS産生のメカニズムを理解することは、現在も研究の活発な分野です .

作用機序

Target of Action

Similar compounds with a 3,5-dimethoxyphenyl group have been found to target reactive oxygen species (ros) generation in cancer cells . This suggests that the compound might also interact with ROS or related pathways.

Mode of Action

Similar compounds have been found to exert antitumor activity through ros-mediated apoptosis in cancer cells . This suggests that the compound might interact with its targets to increase ROS levels, leading to apoptosis in cancer cells.

Biochemical Pathways

The compound may affect the glutathione metabolism pathway, as similar compounds have been found to modulate the expression of genes involved in this pathway . This can lead to an increase in ROS levels and subsequent apoptosis in cancer cells.

Pharmacokinetics

The compound’s predicted boiling point is 5366±600 °C , and its predicted density is 1.306±0.06 g/cm3 . These properties might influence the compound’s absorption, distribution, metabolism, and excretion, and thus its bioavailability.

Result of Action

Based on the potential targets and mode of action, the compound might increase ros levels in cancer cells, leading to apoptosis .

特性

IUPAC Name |

2-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-ethylphenyl)-N-methylthiophene-3-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3O5S2/c1-5-15-6-8-17(9-7-15)26(2)33(27,28)20-10-11-32-21(20)23-24-22(25-31-23)16-12-18(29-3)14-19(13-16)30-4/h6-14H,5H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQPRLCPNQITJEN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2)C3=NC(=NO3)C4=CC(=CC(=C4)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3O5S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

485.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 4-(4-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}butanoyl)piperazine-1-carboxylate](/img/structure/B2408868.png)

![2-{[3-(4-chlorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2408871.png)

![3-Hydroxy-1'-(2,2,2-trifluoroethyl)-[1,3'-bipyrrolidin]-2'-one](/img/structure/B2408872.png)

![3-(1-azepanylcarbonyl)-1-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-7-methyl-4lambda~6~,1,2-benzothiadiazine-4,4(1H)-dione](/img/structure/B2408873.png)

![2-[3-chloro-2-oxo-5-(trifluoromethyl)-1,2-dihydropyridin-1-yl]-N-(1-cyanocycloheptyl)acetamide](/img/structure/B2408880.png)

![2-Cyclopropyl-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]acetamide](/img/structure/B2408881.png)

![2-Chloro-N-[[6-(hydroxymethyl)-5-methyl-8-oxa-5-azaspiro[3.5]nonan-6-yl]methyl]propanamide](/img/structure/B2408882.png)

methyl}oxolane-3-carboxamide](/img/structure/B2408884.png)

![1-([2,3'-Bipyridin]-5-ylmethyl)-3-(thiophen-2-yl)urea](/img/structure/B2408885.png)